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The table below summarizes the key experimental data demonstrating CNX-2006's selectivity for mutant

EGFR over the wild-type (WT) receptor.

Assessment Method
Cell Line /
Kinase

EGFR Status
CNX-2006
Potency (IC₅₀
or GI₅₀)

Comparison to WT
EGFR

EGFR
Phosphorylation
(IC₅₀) [1]

NCI-H1975 L858R/T790M ~46 nM >10-fold more

selective

EGFR
Phosphorylation
(IC₅₀) [1]

PC9GR4 delE746-
A750/T790M

~61 nM >10-fold more
selective

Cell Proliferation
(GI₅₀) [1]

PC9DR1 delE746-

A750/T790M
(amplified)

8 nM Up to 290-fold more

potent than gefitinib

Cell Proliferation
(GI₅₀) [1]

Panel of 23
NSCLC lines

Various WT EGFR 2,700 - 8,000
nM

Benchmark against
mutant activity

CNX-2006 works through a covalent, irreversible mechanism, binding to the conserved Cys797 residue in

the ATP-binding pocket of EGFR [1] [2]. Its selectivity arises from higher potency against mutant kinases,

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s547929?utm_src=pdf-body
https://www.smolecule.com/products/s547929?utm_src=pdf-interest
https://www.smolecule.com/products/s547929?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4767465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4767465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4767465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4767465/
https://www.smolecule.com/products/s547929?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4767465/
https://www.selleckchem.com/products/cnx-2006.html
https://www.smolecule.com/products/s547929?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


with one study reporting it is ~22-fold more selective for L858R/T790M mutant EGFR over WT EGFR

in kinetic assays [3].

Key Experimental Protocols

The data in the guide were generated using standard and reliable experimental methods in cancer

pharmacology:

In Vitro Kinase Assays: The direct inhibition of EGFR phosphorylation (phospho-EGFR) was
typically measured after treating engineered or NSCLC cell lines with CNX-2006 for 2 hours.
Cell lysates were then analyzed via immunoblotting to detect levels of phospho-EGFR and total

EGFR to calculate IC₅₀ values [1].
Cell Proliferation Assays (GI₅₀): The anti-proliferative effects were determined using colorimetric

assays (e.g., Cell Counting Kit-8). Cells were plated and treated with a range of CNX-2006
concentrations for 72 hours. After adding the reagent, absorbance was measured, and the GI₅₀

(concentration for 50% growth inhibition) was calculated relative to DMSO-treated controls [1] [4].
In Vivo Efficacy Studies: The selectivity and efficacy of CNX-2006 have been confirmed in animal

models, such as nude mice implanted with H1975 (L858R/T790M) xenografts. Administration of CNX-
2006 (e.g., 25 mg/kg) resulted in significant tumor regression, demonstrating its potency against

T790M-mutant tumors in a living system [2].

Mechanisms of Acquired Resistance

Prolonged treatment with CNX-2006 can lead to acquired resistance, with research identifying two primary

non-mutational bypass mechanisms:
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CNX-2006 Acquired Resistance Mechanisms

Resistance Pathways

CNX-2006 Treatment

Sensitive Cell
(EGFR T790M)

Activation of NF-κB Pathway

Persistent EGFR Inhibition

Oncogene Swap
(Loss of EGFR, MET Amplification)

Survival via
Alternative Signaling

MET-Driven Growth
EGFR-Independent

Click to download full resolution via product page

NF-κB Pathway Activation: In some resistant cells, effective shutdown of mutant EGFR signaling

leads to a dependency on the NF-κB pathway for survival. These cells show constitutive activation
of NF-κB and become highly sensitive to its genetic or pharmacological inhibition [1] [5] [6].

Oncogene Swap (MET Amplification): In other cases, resistant cells exhibit a complete shift in
oncogenic dependence, known as an "oncogene swap." They lose the amplified mutant EGFR
gene (including T790M) and simultaneously acquire MET amplification. Consequently, these cells
are resistant to EGFR inhibitors but sensitive to MET inhibitors alone [4].

Comparison with Other EGFR Inhibitors

The table below places CNX-2006's performance in context with other generations of EGFR TKIs.
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EGFR Inhibitor Generation
Key Molecular
Feature

Activity vs. T790M
Selectivity for Mutant
vs. WT EGFR

CNX-2006 Third Irreversible,

covalent binding

Potent High (10 to 290-fold)

CO-1686
(Rociletinib)

Third Irreversible,

covalent binding

Potent High (comparable to

CNX-2006) [1]

Afatinib,
Dacomitinib

Second Irreversible, pan-

HER2 inhibitor

Weak at clinically

achievable doses

Low [1] [5]

Erlotinib,
Gefitinib

First Reversible, ATP-

competitive

Inactive Low to moderate [1]

CNX-2006 and its analog CO-1686 represent the third-generation of EGFR inhibitors, designed to overcome

the limitations of their predecessors. While first-generation inhibitors are ineffective against T790M, and

second-generation inhibitors cause dose-limiting toxicity due to WT EGFR inhibition, CNX-2006 achieves

potent activity against T790M with minimal WT EGFR inhibition, offering a superior therapeutic

window [1] [5] [3].

Research Implications

The evidence shows that NF-κB inhibition can synergize with CNX-2006 to reduce the viability of resistant

cells, suggesting a promising combination therapy strategy for overcoming this specific resistance

mechanism [1] [5]. The "oncogene swap" phenomenon underscores that after resistance develops, retesting

the tumor's genomic landscape is critical, as continued EGFR inhibition would be futile if the cancer has

switched to MET dependency [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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